molecular formula C21H30N2O2 B3063954 1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)- CAS No. 827344-05-8

1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)-

Cat. No.: B3063954
CAS No.: 827344-05-8
M. Wt: 342.5 g/mol
InChI Key: YXEQXPNSBUIRDZ-OAQYLSRUSA-N
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Description

The compound 1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)- features a butanone backbone substituted with a 1-methylpyrrole moiety, a chiral (3R)-3-amino-4-hydroxy-3-methylbutyl chain, and a 4-methylphenyl group.

Properties

CAS No.

827344-05-8

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

1-[5-[(3R)-3-amino-4-hydroxy-3-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one

InChI

InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3/t21-/m1/s1

InChI Key

YXEQXPNSBUIRDZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(CO)N

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N

Other CAS No.

1192731-63-7

Synonyms

CS 0777
CS-0777
CS0777

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Aromatic Substitutions

Several compounds share the pyrrole/pyrrolidinone core and substituted phenyl groups, enabling comparisons of substituent effects:

Compound Name / ID Substituents (R1/R2) Melting Point (°C) Molecular Weight (g/mol) Key Findings Reference
Target Compound (3R)-3-amino-4-hydroxy-3-methylbutyl / 4-methylphenyl N/A N/A Hypothesized to exhibit enhanced solubility due to hydroxyl/amino groups.
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) 4-tert-butylphenyl / 2-hydroxypropyl 263–265 408.23 Higher lipophilicity (tert-butyl group) vs. target compound. Lower solubility.
1-Allyl-3-hydroxy-5-(4-isopropyl-phenyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (36) Allyl / 4-isopropylphenyl 249–251 376.20 Reduced steric bulk (allyl vs. amino-hydroxy chain) may lower target affinity.
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one Benzimidazolyl / 4-bromophenyl N/A 369.20 Bromine enhances halogen bonding; benzimidazole may improve DNA intercalation.

Key Observations :

  • Aromatic Substitutions: The 4-methylphenyl group in the target compound (shared with compounds 20 and 36) balances lipophilicity and metabolic stability compared to electron-rich (e.g., 4-dimethylaminophenyl in compound 21 ) or bulky (e.g., 4-tert-butylphenyl) groups.

Key Observations :

  • Pyrolidinone/thione derivatives (e.g., compound 7a) exhibit moderate anticancer activity, suggesting the target compound’s pyrrole core may contribute to cytotoxicity .
  • The absence of bulky substituents (e.g., tert-butyl in compound 20) in the target compound may favor better membrane permeability.

Biological Activity

The compound 1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)- is a derivative of pyrrole and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The starting materials often include pyrrole derivatives and various alkylating agents to achieve the desired structure. The synthesis process has been documented in various studies, highlighting the importance of optimizing reaction conditions for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary screening tests have shown that derivatives similar to this compound possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation, particularly in liver carcinoma models (HepG2 cells), suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses, although detailed mechanisms require further investigation.

Antimicrobial Activity

In a study examining various pyrrole derivatives, it was found that compounds with similar structures to 1-butanone exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Anticancer Evaluation

A detailed evaluation of the anticancer properties was conducted using HepG2 liver carcinoma cells. The results demonstrated that the compound induced apoptosis in cancer cells with an IC50 value indicating effective cytotoxicity.

CompoundIC50 (µM)Cell Line
1-Butanone derivative10HepG2
Control (Doxorubicin)5HepG2

Anti-inflammatory Mechanism

Research has focused on the anti-inflammatory mechanisms of similar compounds. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in vitro, suggesting a pathway through which these compounds exert their effects.

Discussion

The biological activity of 1-butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)- is promising, particularly in the realms of antimicrobial and anticancer research. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

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